benzotiohidrazida

Descripción general

Descripción

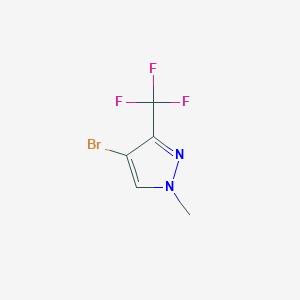

Benzotiohidrazida es un compuesto químico conocido por sus propiedades antibacterianas y antituberculosas. Es un análogo del agente antituberculoso isoniacida y exhibe una actividad significativa contra Mycobacterium tuberculosis . El compuesto tiene una fórmula molecular de C7H8N2S y un peso molecular de 152.22 g/mol .

Aplicaciones Científicas De Investigación

Benzotiohidrazida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de varios compuestos heterocíclicos.

Biología: Se estudia por sus propiedades antibacterianas y antituberculosas.

Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

Benzotiohidrazida ejerce sus efectos inhibiendo la síntesis de ácidos micólicos en Mycobacterium tuberculosis. Los ácidos micólicos son componentes esenciales de la pared celular bacteriana, y su inhibición conduce a la muerte celular. El compuesto se dirige a la enzima InhA, que participa en la vía de síntesis de ácidos grasos .

Compuestos Similares:

Isoniacida: Otro agente antituberculoso con un mecanismo de acción similar.

Tiosemicarbazida: Comparte similitudes estructurales y exhibe una reactividad química similar.

Hidrazina: Un análogo más simple con propiedades de reducción similares.

Singularidad: this compound es única debido a sus propiedades antibacterianas y antituberculosas combinadas. Su capacidad para inhibir la síntesis de ácidos micólicos la convierte en un compuesto valioso en la lucha contra la tuberculosis .

Análisis Bioquímico

Biochemical Properties

Benzenecarbothiohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses and cellular metabolism. The compound can form complexes with metal ions, which can influence its biochemical activity. Additionally, Benzenecarbothiohydrazide has been shown to interact with proteins involved in cell signaling pathways, thereby modulating their activity and function .

Cellular Effects

Benzenecarbothiohydrazide exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Benzenecarbothiohydrazide can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Moreover, it has been shown to impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering their activity and downstream effects .

Molecular Mechanism

The molecular mechanism of Benzenecarbothiohydrazide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, Benzenecarbothiohydrazide has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular metabolism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenecarbothiohydrazide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Benzenecarbothiohydrazide can degrade over time, leading to changes in its biochemical activity and cellular effects. Additionally, long-term exposure to Benzenecarbothiohydrazide has been observed to result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of Benzenecarbothiohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular metabolism and function. At high doses, Benzenecarbothiohydrazide can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages result in significant changes in cellular function and metabolism .

Metabolic Pathways

Benzenecarbothiohydrazide is involved in several metabolic pathways, including those related to oxidative stress responses and cellular metabolism. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, Benzenecarbothiohydrazide has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance and metabolism .

Transport and Distribution

The transport and distribution of Benzenecarbothiohydrazide within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters and binding proteins. Additionally, Benzenecarbothiohydrazide can accumulate in certain cellular compartments, influencing its localization and activity. Studies have shown that the compound’s distribution within cells can affect its interactions with target biomolecules and its overall biochemical effects .

Subcellular Localization

Benzenecarbothiohydrazide exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Benzenecarbothiohydrazide has been observed to localize to the mitochondria, where it can modulate mitochondrial function and cellular metabolism. Additionally, its localization to other subcellular compartments can impact its interactions with target biomolecules and its overall biochemical activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Benzotiohidrazida se puede sintetizar mediante la reacción de orto-aminohidrazobenceno con isotiocianato de fenilo en una proporción molar de 1:1 . La reacción se lleva a cabo típicamente en un solvente orgánico como etanol o dimetilformamida bajo condiciones de reflujo. El producto se purifica luego mediante recristalización.

Métodos de Producción Industrial: La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: Benzotiohidrazida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Se puede reducir para formar derivados de hidrazina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica con electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de hidrazina.

Sustitución: Varios derivados sustituidos de this compound.

Comparación Con Compuestos Similares

Isoniazid: Another anti-tubercular agent with a similar mechanism of action.

Thiosemicarbazide: Shares structural similarities and exhibits similar chemical reactivity.

Hydrazine: A simpler analogue with similar reduction properties.

Uniqueness: Benzothiohydrazide is unique due to its combined antibacterial and anti-tubercular properties. Its ability to inhibit mycolic acid synthesis makes it a valuable compound in the fight against tuberculosis .

Propiedades

IUPAC Name |

benzenecarbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNALOBAQBMAHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391798 | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-40-7 | |

| Record name | Benzenecarbothioic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminobenzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

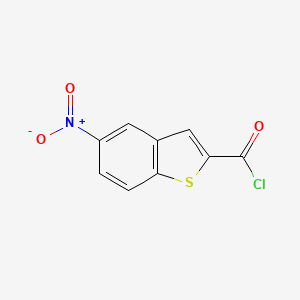

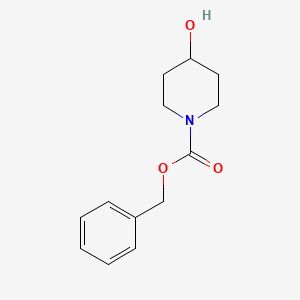

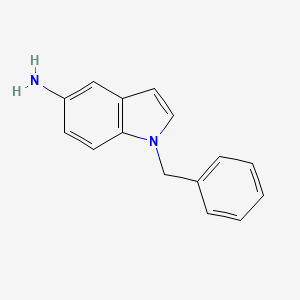

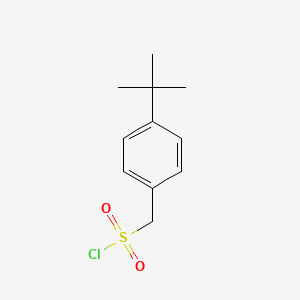

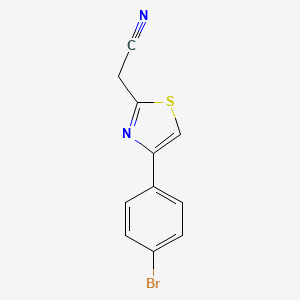

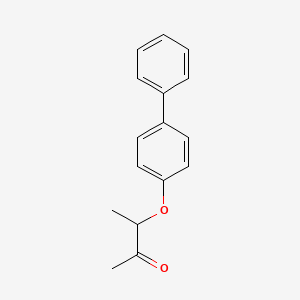

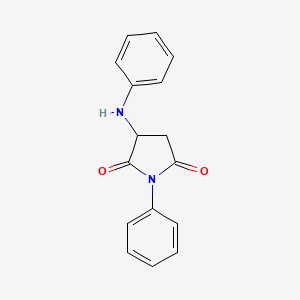

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)